Extended Duration of Inhibitory Action: SS-1 vs. Native Somatostatin in Gastric Secretion
In anesthetized rats, SS-1 (1–100 µg/kg i.v.) inhibited bethanechol-stimulated gastric mucosal blood flow (MBF) and gastric secretion in a dose-dependent manner [1]. At 30 minutes post-administration, SS-1 and native somatostatin exhibited no marked difference in the degree and manner of inhibition [1]. However, at 90 minutes post-administration, SS-1 maintained significant inhibitory action, whereas somatostatin's effect had largely subsided, demonstrating a meaningfully longer duration of action [1]. Furthermore, SS-1 inhibited gastric secretion more strongly than somatostatin under bethanechol stimulation, while MBF inhibition remained comparable [1].
| Evidence Dimension | Duration of inhibitory action on gastric secretion (bethanechol-stimulated) |
|---|---|
| Target Compound Data | SS-1: Significant inhibitory action still present at 90 min post-dose; gastric secretion inhibition more prominent than MBF inhibition |
| Comparator Or Baseline | Native somatostatin-14: Inhibitory action largely subsided by 90 min; equivalent MBF and secretion inhibition at 30 min |
| Quantified Difference | SS-1 exceeds somatostatin in duration (≥90 min vs. <90 min) and in magnitude of gastric secretion inhibition, while MBF inhibition was equivalent between the two compounds |
| Conditions | Anesthetized rat model; bethanechol and pentagastrin stimulation; i.v. single dosing at 1, 10, 30, or 100 µg/kg |
Why This Matters
For researchers designing in vivo experiments requiring sustained SSTR-2-mediated inhibition of gastrointestinal function, SS-1 offers a longer experimental window than native somatostatin without the complexity of continuous infusion protocols.
- [1] Nishimura T, et al. Effects of somatostatin and its analogue, des(Ala1,Gly2)[D-Trp8,D-Asu3,14]-somatostatin (SS-1), on gastric mucosal blood flow and gastric secretion. Nihon Yakurigaku Zasshi. 1986;87(5):551-556. PMID: 2874104. View Source
